molecular formula C17H27N5O B2499814 (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1421452-79-0

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2499814
CAS No.: 1421452-79-0
M. Wt: 317.437
InChI Key: DPCNFZFMBYJARG-UHFFFAOYSA-N
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Description

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C17H27N5O and its molecular weight is 317.437. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of novel annelated 2-oxopiperazines, which are crucial in the development of new chemical entities with potential biological activities. The study demonstrated the formation of methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a)pyrazine-9-carboxylates through the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides (Medvedevat et al., 2015).

Biological Activities

  • A series of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds exhibited significant antimicrobial and anticancer activities, highlighting the potential of pyrazin-2-yl)methanone derivatives in therapeutic applications (Hafez et al., 2016).

Molecular Interactions

  • The molecular interaction of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), with the CB1 cannabinoid receptor was studied using AM1 molecular orbital method, revealing insights into the conformational preferences and steric binding interactions with the receptor. This research provides a foundation for understanding how similar compounds, including those containing pyrazin-2-yl)methanone groups, might interact with biological targets (Shim et al., 2002).

Properties

IUPAC Name

[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-14-12-20(2)9-10-22(14)13-15-3-7-21(8-4-15)17(23)16-11-18-5-6-19-16/h5-6,11,14-15H,3-4,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCNFZFMBYJARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=NC=CN=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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